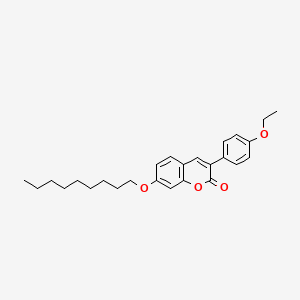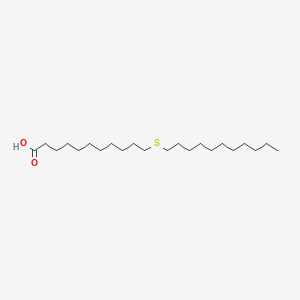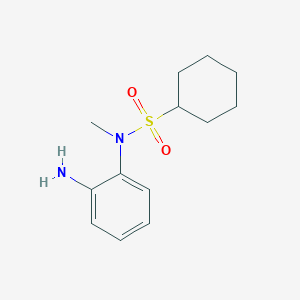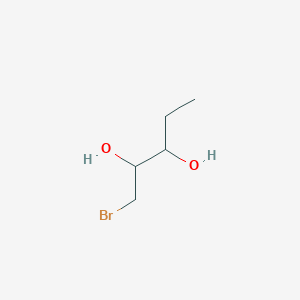
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Ethoxyphenyl)propanoic acid: Shares a similar ethoxyphenyl group but differs in its overall structure and properties.
N-(4-Ethoxyphenyl)-3-(2-furyl)-2-propenamide: Another compound with an ethoxyphenyl group, used in different research contexts.
Uniqueness
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzopyran core structure is particularly significant in medicinal chemistry for designing new therapeutic agents.
Eigenschaften
CAS-Nummer |
98458-44-7 |
|---|---|
Molekularformel |
C26H32O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-7-nonoxychromen-2-one |
InChI |
InChI=1S/C26H32O4/c1-3-5-6-7-8-9-10-17-29-23-16-13-21-18-24(26(27)30-25(21)19-23)20-11-14-22(15-12-20)28-4-2/h11-16,18-19H,3-10,17H2,1-2H3 |
InChI-Schlüssel |
AEKQKYNABLEVBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)





silane](/img/structure/B14328963.png)


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

